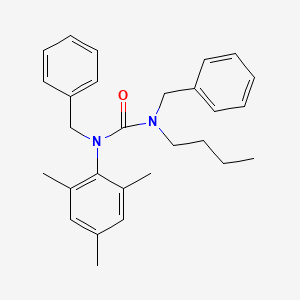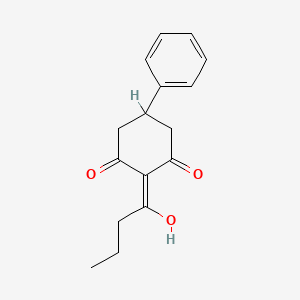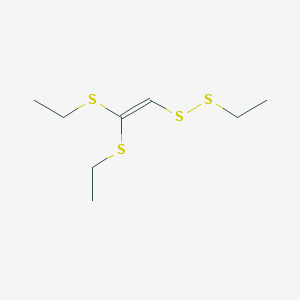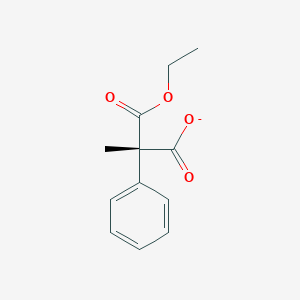![molecular formula C9H11ClO B14392480 [1-(Chloromethoxy)ethyl]benzene CAS No. 88023-77-2](/img/structure/B14392480.png)
[1-(Chloromethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Chloromethoxy)ethyl]benzene: is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chloromethoxy group is attached to the ethyl side chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethoxy)ethyl]benzene typically involves the reaction of benzene with chloromethyl ethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation and recrystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can lead to the formation of [1-(Methoxy)ethyl]benzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [1-(Methoxy)ethyl]benzene.
Applications De Recherche Scientifique
Chemistry: [1-(Chloromethoxy)ethyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of chloromethoxy groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mécanisme D'action
The mechanism of action of [1-(Chloromethoxy)ethyl]benzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[1-(Methoxy)ethyl]benzene: Similar structure but lacks the chlorine atom.
[1-(Hydroxymethoxy)ethyl]benzene: Formed by substitution of the chlorine atom with a hydroxyl group.
[1-(Chloromethoxy)propyl]benzene: Similar structure but with a propyl side chain instead of an ethyl side chain.
Uniqueness: [1-(Chloromethoxy)ethyl]benzene is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propriétés
Numéro CAS |
88023-77-2 |
|---|---|
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
CJIUXPHNZMDQEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)




methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)

![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)


